Cas no 1170586-63-6 (2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide)

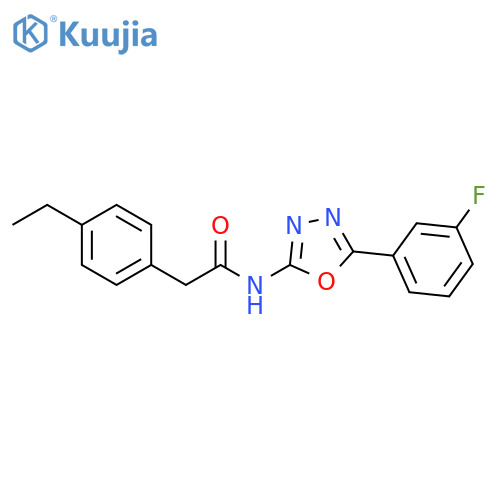

1170586-63-6 structure

商品名:2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide

CAS番号:1170586-63-6

MF:C18H16FN3O2

メガワット:325.336947441101

CID:6443943

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide

- 2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Benzeneacetamide, 4-ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-

-

- インチ: 1S/C18H16FN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)

- InChIKey: SGYAZVZBKRZDEB-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC2=NN=C(C3=CC=CC(F)=C3)O2)=O)=CC=C(CC)C=C1

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1374-1795-40mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-4mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-30mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-2μmol |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-75mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-1mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-5μmol |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-25mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-50mg |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1374-1795-10μmol |

2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

1170586-63-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

1170586-63-6 (2-(4-ethylphenyl)-N-5-(3-fluorophenyl)-1,3,4-oxadiazol-2-ylacetamide) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 307-59-5(perfluorododecane)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量